2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide
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Overview
Description
2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide is a chemical compound with the molecular formula C8H14N2O4 and a molecular weight of 202.208 g/mol . It is characterized by its unique structure, which includes a six-membered piperidine ring with multiple functional groups such as hydroxyl, amide, and ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dihydroxy-2,4-dimethylpentan-3-one with an amine source to form the piperidine ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Functional groups on the piperidine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-oxopiperidine-3-carboxamide: Similar in structure but lacks the hydroxyl and dimethyl groups.
2,4-dihydroxy-2,4-dimethylpentan-3-one: Shares some functional groups but differs in the ring structure.
Uniqueness
2,4-Dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide is unique due to its combination of functional groups and ring structure, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
81124-62-1 |
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Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,4-dihydroxy-2,4-dimethyl-6-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C8H14N2O4/c1-7(13)3-4(11)10-8(2,14)5(7)6(9)12/h5,13-14H,3H2,1-2H3,(H2,9,12)(H,10,11) |
InChI Key |
OZXMSSBJQZYMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC(C1C(=O)N)(C)O)O |
Origin of Product |
United States |
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